molecular formula C9H16O3 B13683092 6-(Methoxymethyl)-1,4-dioxaspiro[4.4]nonane

6-(Methoxymethyl)-1,4-dioxaspiro[4.4]nonane

Cat. No.: B13683092
M. Wt: 172.22 g/mol
InChI Key: VAECEGCFWKOFFB-UHFFFAOYSA-N
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Description

6-(Methoxymethyl)-1,4-dioxaspiro[4.4]nonane is a spiro compound characterized by a unique bicyclic structure. This compound is part of the spiroketal family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The spiro structure imparts stability and rigidity to the molecule, making it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methoxymethyl)-1,4-dioxaspiro[4.4]nonane typically involves the condensation of appropriate lactones with methoxymethyl groups. One common method includes the reaction of γ-hydroxy carboxylic acids with methoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of a dilactone intermediate, which is then converted to the spiroketal structure by heating with a concentrated solution of sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-(Methoxymethyl)-1,4-dioxaspiro[4.4]nonane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using lithium aluminum hydride or sodium borohydride can convert the spiroketal to its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted spiroketals.

Mechanism of Action

The mechanism of action of 6-(Methoxymethyl)-1,4-dioxaspiro[4.4]nonane involves its interaction with specific molecular targets and pathways. The spiroketal structure allows it to bind to enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis . The exact molecular targets and pathways may vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Methoxymethyl)-1,4-dioxaspiro[4.4]nonane is unique due to its methoxymethyl substituent, which enhances its stability and reactivity. This makes it a valuable compound for various applications, including drug development and industrial processes.

Properties

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

9-(methoxymethyl)-1,4-dioxaspiro[4.4]nonane

InChI

InChI=1S/C9H16O3/c1-10-7-8-3-2-4-9(8)11-5-6-12-9/h8H,2-7H2,1H3

InChI Key

VAECEGCFWKOFFB-UHFFFAOYSA-N

Canonical SMILES

COCC1CCCC12OCCO2

Origin of Product

United States

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